Superior Discriminative Accuracy for Morbid Obesity Compared to Other Lipid Metabolites
In a targeted metabolomics study of plasma from 20 morbidly obese patients and 8 controls, LPC 17:0 was identified as the single most consistent discriminative biomarker among 188 quantified metabolites from lipid, amino acid, and acylcarnitine families. After applying a novel normalization strategy, LPC 17:0 achieved an accuracy of 78% in distinguishing patients from controls, outperforming other lysophosphatidylcholines and phosphatidylcholines analyzed in the same cohort [1].
| Evidence Dimension | Classification accuracy for morbid obesity vs. healthy controls |
|---|---|
| Target Compound Data | 78% accuracy |
| Comparator Or Baseline | Other metabolites quantified in the panel, including PC O-40:1, which was noted as promising but did not match LPC 17:0's consistency as the 'most consistent discriminative biomarker' [1] |
| Quantified Difference | LPC 17:0 emerged as the most consistent discriminative biomarker [1]; other metabolites had lower or less consistent performance in this specific model. |
| Conditions | Plasma samples from 20 morbidly obese patients and 8 healthy controls analyzed via targeted metabolomics; accuracy determined by cross-validation |
Why This Matters
For researchers investigating metabolic dysfunction in severe obesity, LPC 17:0 is the empirically superior biomarker for patient stratification compared to its even-chain analogs, which were not identified as the top-performing discriminators in this study.
- [1] Canyelles, M., et al. Metabolomics reveals LysoPC a C17:0 (LPC 17:0) as candidate biomarker for personalized medicine in morbid obesity. Front. Med. (2026). DOI: 10.3389/fmed.2026.1779275. View Source
